2-(Iodomethyl)-hexahydrofuro[2,3-c]furan
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Overview
Description
2-(Iodomethyl)-hexahydrofuro[2,3-c]furan is a unique organic compound belonging to the class of heterocyclic compounds It features a furan ring fused with a hexahydro structure and an iodomethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of iodine in the presence of a base to facilitate the cyclization and iodination process. For instance, the reaction of allyl-substituted cyclohex-2-enones with iodine can lead to the formation of the desired compound through aromatization and subsequent dehydroiodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in Diels-Alder reactions with suitable dienophiles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
- Cycloaddition adducts with enhanced structural complexity.
Scientific Research Applications
2-(Iodomethyl)-hexahydrofuro[2,3-c]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan involves its interaction with molecular targets through its reactive iodomethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s structure allows it to participate in multiple pathways, influencing cellular processes and potentially leading to therapeutic outcomes .
Comparison with Similar Compounds
2-Methylbenzofuran: Shares a similar furan ring structure but with a methyl group instead of an iodomethyl group.
2-Bromo-5-nitrofuran: Another furan derivative with different substituents, used in various synthetic applications.
Uniqueness: 2-(Iodomethyl)-hexahydrofuro[2,3-c]furan is unique due to its specific iodomethyl group, which imparts distinct reactivity and potential for diverse applications. Its fused ring structure also contributes to its stability and versatility in chemical reactions.
Properties
IUPAC Name |
2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c8-2-6-1-5-3-9-4-7(5)10-6/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITVWEQNYBWYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2OC1CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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